3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride
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Description
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride, also known by its IUPAC name (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol, is a pyridine derivative . It has a molecular weight of 167.21 and is typically stored at room temperature . This compound has been shown to have various biochemical and physiological effects.
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the acylation of 2-methyl-1-penten-1-alkoxy-3-one to obtain 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone. This is followed by ammonolysis to obtain 2-alkoxycarbonyl-3,5-dimethyl-4 (1H)-pyridone. The compound is then halogenated to obtain 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine. Methoxylation of this compound yields 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine. Finally, reduction of this compound results in 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3 . The InChI key for this compound is PSEPRWKZZJWRCB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a crystal-powder form substance . It has a molecular weight of 167.21 and is typically stored at room temperature .Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride is not fully understood. It is believed to work by modulating the activity of certain neurotransmitters in the brain. It has also been shown to have free radical scavenging activity, which could contribute to its potential antioxidant effects.
Safety and Hazards
This compound is associated with certain hazards. The GHS07 pictogram indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P338+P351) .
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-4-10-8(5-11)7(2)9(6)12-3;/h4,11H,5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZLOVCSHPNYIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96300-88-8 |
Source
|
Record name | 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096300888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12J3Y7ODO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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